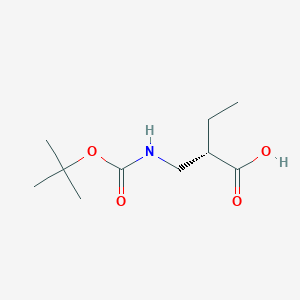

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid, also known as S-2-TBCA, is a synthetic organic acid with a wide range of applications in scientific research. It is a chiral compound that has been used in the synthesis of a variety of compounds and has been found to be useful in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Hofmann Rearrangement for Synthesis : A study by Crane et al. (2011) explored the Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) to synthesize related compounds, demonstrating the versatility of the compound in reactions accommodating various functional groups Crane, Nichols, Sammakia, & Stengel, 2011.

- Directed Hydrogenation Methodology : Smith et al. (2001) detailed N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield specific diastereomers, highlighting the compound's utility in selective chemical synthesis Smith, Derrien, Lloyd, Taylor, Chaplin, & McCague, 2001.

Novel Compound Development

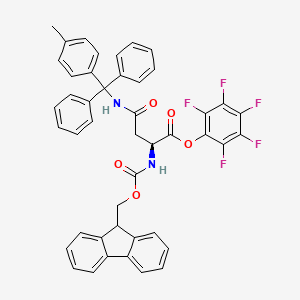

- Peptidomimetics and Inhibitors : Lauffer and Mullican (2002) developed a dipeptide mimetic as a conformationally restricted caspase-1 inhibitor, showcasing the compound's potential in therapeutic applications Lauffer & Mullican, 2002.

- Carrier of Vitamin B12 and Doxorubicin : Guchhait et al. (2021) investigated the use of tripeptide-based amphiphiles, including the compound, as nontoxic hydrogelators for the entrapment and release of Vitamin B12 and Doxorubicin, offering insights into its biomedical applications Guchhait, Roy, Das, Khan, Pradhan, Choudhury, & Roy, 2021.

Structural and Mechanistic Insights

- Conformation in Crystalline State : Ejsmont et al. (2007) provided a structural characterization of a derivative, highlighting the conformational aspects in the crystalline state and calculated in the gas phase, contributing to a better understanding of its structural dynamics Ejsmont, Gajda, & Makowski, 2007.

Applications in Synthesis of Complex Molecules

- Synthesis of Chiral Intermediates : Xingxian (2012) reported the synthesis of an important chiral intermediate of sitagliptin from L-aspartic acid, showcasing the compound's role in the production of pharmaceutical intermediates Xingxian, 2012.

properties

IUPAC Name |

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGWFMADWPGEL-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

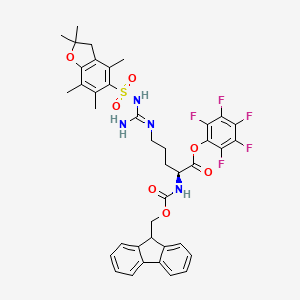

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)